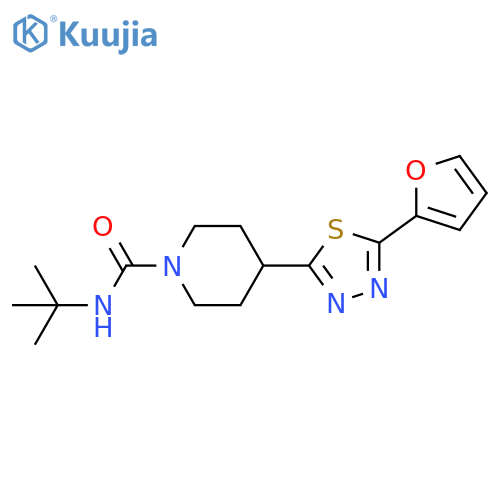

Cas no 1105247-67-3 (N-tert-butyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide)

N-tert-butyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-tert-butyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide

- N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide

- VU0645503-1

- AKOS024511432

- F5498-0073

- 1105247-67-3

- N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

-

- インチ: 1S/C16H22N4O2S/c1-16(2,3)17-15(21)20-8-6-11(7-9-20)13-18-19-14(23-13)12-5-4-10-22-12/h4-5,10-11H,6-9H2,1-3H3,(H,17,21)

- InChIKey: XLYVSMZGZNSJGA-UHFFFAOYSA-N

- SMILES: N1(C(NC(C)(C)C)=O)CCC(C2=NN=C(C3=CC=CO3)S2)CC1

計算された属性

- 精确分子量: 334.14634713g/mol

- 同位素质量: 334.14634713g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 23

- 回転可能化学結合数: 3

- 複雑さ: 421

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2

- トポロジー分子極性表面積: 99.5Ų

N-tert-butyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5498-0073-2μmol |

N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1105247-67-3 | 2μmol |

$85.5 | 2023-09-10 | ||

| Life Chemicals | F5498-0073-10μmol |

N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1105247-67-3 | 10μmol |

$103.5 | 2023-09-10 | ||

| Life Chemicals | F5498-0073-2mg |

N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1105247-67-3 | 2mg |

$88.5 | 2023-09-10 | ||

| Life Chemicals | F5498-0073-30mg |

N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1105247-67-3 | 30mg |

$178.5 | 2023-09-10 | ||

| Life Chemicals | F5498-0073-5μmol |

N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1105247-67-3 | 5μmol |

$94.5 | 2023-09-10 | ||

| Life Chemicals | F5498-0073-1mg |

N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1105247-67-3 | 1mg |

$81.0 | 2023-09-10 | ||

| Life Chemicals | F5498-0073-4mg |

N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1105247-67-3 | 4mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5498-0073-20mg |

N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1105247-67-3 | 20mg |

$148.5 | 2023-09-10 | ||

| Life Chemicals | F5498-0073-5mg |

N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1105247-67-3 | 5mg |

$103.5 | 2023-09-10 | ||

| Life Chemicals | F5498-0073-25mg |

N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1105247-67-3 | 25mg |

$163.5 | 2023-09-10 |

N-tert-butyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide 関連文献

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

N-tert-butyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamideに関する追加情報

Introduction to N-tert-butyl-4,5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide (CAS No. 1105247-67-3)

N-tert-butyl-4,5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This organic molecule, with the chemical formula corresponding to its CAS number 1105247-67-3, represents a sophisticated blend of thiadiazole, furan, and piperidine moieties, which are well-documented for their role in modulating various biological pathways. The presence of a tert-butyl group further enhances its molecular stability and bioavailability, making it a promising candidate for further exploration in drug development.

The compound's structure is characterized by a thiadiazole ring fused with a furan moiety, creating a system that is both electronically and sterically unique. This structural configuration allows for multiple interactions with biological targets, including enzymes and receptors, which are pivotal in the development of therapeutic agents. The piperidine carboxamide segment adds another layer of complexity, providing a site for hydrogen bonding and other non-covalent interactions that are essential for drug-receptor binding affinity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with unprecedented accuracy. Studies have indicated that N-tert-butyl-4,5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide exhibits potential inhibitory activity against several key enzymes implicated in inflammatory and infectious diseases. For instance, preliminary computational studies suggest that this compound may interact with the active sites of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory mediators.

The furan moiety in the compound's structure is particularly noteworthy for its ability to engage in π-stacking interactions with biological targets. This feature has been exploited in the design of various bioactive molecules aimed at modulating neurological pathways. In particular, the electronic properties of the furan ring can influence the compound's ability to cross the blood-brain barrier, making it an attractive scaffold for developing treatments targeting central nervous system disorders. The thiadiazole ring, on the other hand, is known for its broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.

In vitro studies have begun to unravel the pharmacological profile of N-tert-butyl-4,5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide. Initial experiments have shown that this compound exhibits dose-dependent inhibition of several inflammatory cytokines and chemokines. The mechanism by which it achieves this effect appears to involve modulation of signaling pathways such as NFκB and MAPK, which are critical regulators of immune responses. These findings are particularly exciting given the increasing prevalence of chronic inflammatory diseases worldwide.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the tert-butyl group at the piperidine nitrogen enhances solubility and metabolic stability, which are crucial factors in drug development. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently. These methods not only improve synthetic efficiency but also allow for greater structural diversity during lead optimization.

One of the most compelling aspects of N-tert-butyl-4,5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide is its potential as a scaffold for derivative design. By modifying various functional groups within its structure, researchers can fine-tune its pharmacological properties to target specific disease pathways more effectively. For example, replacing the carboxamide group with other bioisosteric functionalities could alter its metabolic profile while maintaining or enhancing its biological activity. Such modifications are essential for optimizing drug candidates for clinical translation.

The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying promising candidates like N-tert-butyl-4,5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide for further development. HTS allows researchers to rapidly assess thousands of compounds against various biological assays simultaneously, providing valuable insights into their potential therapeutic applications. Preliminary HTS data suggest that this compound may have utility in treating conditions associated with excessive inflammation or oxidative stress.

Future research directions include exploring the compound's potential in preclinical models to validate its efficacy and safety profiles. In vivo studies will provide critical information on its pharmacokinetics and pharmacodynamics, as well as identify any potential off-target effects that may need to be addressed before clinical trials can begin. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in advancing this promising candidate through the drug development pipeline.

The growing interest in natural product-inspired scaffolds has also influenced the design of new molecules like N-tert-butyl-4,5-(furan-2-y l)-1 ,3 ,4 -thiadiazol -2 - yl - piperidine - 1 - carboxamide . By incorporating elements from structurally diverse natural products into synthetic molecules , researchers can harness nature's vast chemical library to discover novel bioactive compounds . The combination of computational modeling , synthetic chemistry , and biological testing offers a powerful approach to identifying next-generation therapeutic agents.

In conclusion , N - tert - butyl - 4 , 5 - ( furan - 2 - yl ) - 1 , 3 , 4 - thiadiazol - 2 - yl - piperidine - 1 - carboxamide represents an exciting opportunity for pharmaceutical innovation . Its unique structural features , combined with preliminary evidence suggesting potent biological activity , make it a compelling candidate for further investigation . As research continues to uncover new therapeutic targets and develop sophisticated molecular tools , compounds like this one hold promise for addressing some of today's most pressing medical challenges .

1105247-67-3 (N-tert-butyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide) Related Products

- 1515036-90-4(2-amino-1-(thiolan-3-yl)propan-1-one)

- 1381866-79-0(2-(1H-1,3-benzodiazol-2-yl)-2-[(2E)-1-methyl-1,2-dihydropyridin-2-ylidene]acetonitrile)

- 2229173-17-3(1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one)

- 1026287-65-9(2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine)

- 449211-72-7(4-Cyclopropylmethoxy-benzenesulfonyl chloride)

- 58138-79-7(2,6-Diiodopyrazine)

- 2228637-79-2(1-(heptafluoropropyl)-3-oxocyclobutane-1-carboxylic acid)

- 1628502-61-3(2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 1421442-88-7(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide)

- 2229008-30-2(tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate)